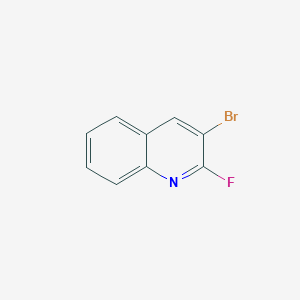

3-Bromo-2-fluoroquinoline

Cat. No. B2528020

Key on ui cas rn:

179488-06-3

M. Wt: 226.048

InChI Key: TZQPMQWGLQPGLG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05859255

Procedure details

A solution containing 3-bromoquinoline (1.0 g, 4.8 mmol) and iodine (1.22 g, 4.8 mmol) in CF2ClCFCl2 (30 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (5 mmol) as a 10% mixture in dry nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 15 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metaisulfite solution (30 ml) and extracted with dichloromethane. The organic extracts were dried and evaporated to a brown oil (0.92 g). GC/MS analysis showed a 43% conversion of starting material. Column chromatography on silica gel with dichloromethane as eluant gave 2-fluoro-3-bromoquinoline (0.35 g, 74%); m.p. 75°-76° C. (vacuum sublimation oil bath temp. 50° C./<1 mmHg) as white needles; RF 0.69 (CH2Cl2); (Found: C, 47.5; H, 2.1; N, 6.2. C9H5NBrF requires: C, 47.8; H, 2.2; N, 6.2%); δH (400 MHz, CDCl3, Me4Si) 7.55 ppm (1H, d d, JH5,H6 =JH6,H7 8.0, H-6), 7.74 (1H, d d d, JH7,H8 8.4, JH6,H7 7.2, JH5,H7 1.2, H-7), 7.76 (1H, d, JH5,H6 8.0, H-5), 7.91 (1H, d d, JH7,H8 8.4, JH6,H8 0.8, H-8), 8.42 (1H, d, JH4,F 8.4, H-4); δC (100 MHz, CDCl3, Me4Si) 104.0 (d, 2J 43.2, C-3), 126.6 (s, C-6), 127.0 (d, 4J 2.7, C-8), 128.0 (d, 5J 1.9, C-5) 128.0 (d, 4J 2.2, C-4a), 130.9 (d, 5J 1.1, C-7), 143.5 (d,3J 3.7, C-4), 144.2 (d, 3J15.1, C-8a), 157.3 (d 1J 238.1, C-2); δF (235 MHz, CDCl3, CFCl3) -60.8 ppm (s); m/z (E1+) 225 (M+, 100%), 227 (M+, 74), 146 (56), 126 (23), 101 (18), 75 (14).

[Compound]

Name

CF2ClCFCl2

Quantity

30 mL

Type

solvent

Reaction Step One

[Compound]

Name

lime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

fluorine

Quantity

5 mmol

Type

reactant

Reaction Step Three

[Compound]

Name

mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.II.[F:14]F>[Na]>[F:14][C:3]1[C:2]([Br:1])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1 |^1:15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=NC2=CC=CC=C2C1

|

|

Name

|

|

|

Quantity

|

1.22 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

[Compound]

|

Name

|

CF2ClCFCl2

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

lime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

fluorine

|

|

Quantity

|

5 mmol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Four

[Compound]

|

Name

|

mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Seven

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

[Na]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a drying tube

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic extracts were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to a brown oil (0.92 g)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=NC2=CC=CC=C2C=C1Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.35 g | |

| YIELD: PERCENTYIELD | 74% | |

| YIELD: CALCULATEDPERCENTYIELD | 32.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |